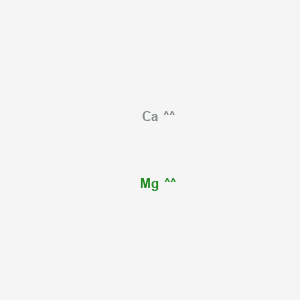
Einecs 235-210-3
描述
Calcium–magnesium (1/1) refers to formulations or compounds where calcium (Ca) and magnesium (Mg) are present in a 1:1 molar or mass ratio.
属性
CAS 编号 |
12133-32-3 |
|---|---|
分子式 |
CaMg2 |
分子量 |
88.69 g/mol |
IUPAC 名称 |
calcium;magnesium |
InChI |
InChI=1S/Ca.2Mg |
InChI 键 |
SOGNENAYUULAFP-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Ca] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
Calcium and magnesium can be combined through various synthetic routes. One common method is the complexometric titration using ethylenediaminetetraacetic acid (EDTA). In this method, calcium and magnesium ions are complexed with EDTA, and the reaction is monitored using indicators such as Eriochrome Black T . Another method involves the use of calcium and magnesium salts, which are dissolved in water and then combined under controlled pH conditions to form the desired compound .
Industrial Production Methods
Industrial production of calcium–magnesium compounds typically involves the extraction of calcium and magnesium from natural sources such as limestone and dolomite. These minerals are processed to obtain calcium oxide and magnesium oxide, which are then combined in the desired ratio. The process involves heating the minerals to high temperatures to facilitate the reaction and produce the final compound .
化学反应分析
Types of Reactions
Calcium–magnesium (1/1) undergoes various types of chemical reactions, including:
Oxidation: Both calcium and magnesium can react with oxygen to form their respective oxides.
Reduction: Calcium and magnesium can be reduced from their oxides using reducing agents such as carbon.
Substitution: Calcium and magnesium can participate in substitution reactions where they replace other metals in compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, carbon, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include calcium oxide, magnesium oxide, and various calcium and magnesium salts, depending on the specific reaction conditions and reagents used .
科学研究应用
Calcium–magnesium (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Studied for its role in cellular processes and enzyme function.
Medicine: Used in supplements to address calcium and magnesium deficiencies and in treatments for conditions such as osteoporosis and cardiovascular diseases.
Industry: Used in the production of materials such as cement and as a component in various industrial processes
作用机制
Calcium and magnesium exert their effects through various molecular targets and pathways. Calcium plays a vital role in signal transduction pathways, muscle contractions, and bone health. It acts as a secondary messenger in many cellular processes and is involved in the activation of various enzymes . Magnesium, on the other hand, is essential for maintaining intracellular calcium levels, regulating muscle and nerve function, and supporting over 300 biochemical reactions in the body .
相似化合物的比较
Research Findings
- Human Studies : A Chinese study on adults over 45 years old established reference plasma Ca:Mg ratios (mean: 4.33 ± 0.59) and highlighted the clinical relevance of deviations from this baseline .
- Animal Models : In calves, serum Ca:Mg ratios correlated with vitality levels (r = 0.89), suggesting that hypermagnesemia in low-vitality calves may require targeted interventions .
Comparison with Similar Compounds
Calcium–magnesium formulations vary in ratios (e.g., 2:1, 1:1) and chemical forms (e.g., citrate, malate, chloride), each with distinct bioavailability and applications.
Table 1: Key Comparisons of Calcium–Magnesium Formulations
Critical Analysis of Ratios
1:1 vs. 2:1 Debate :
- 1:1 Advocates : Carolyn Dean (Nutritional Magnesium Association) argues that excessive calcium intake (2:1 ratio) may lead to arterial calcification, while a 1:1 ratio ensures balanced absorption and metabolic efficiency .
- 2:1 Proponents : Supplements like CalMag 2:1 cite traditional adherence to this ratio for nerve transmission and muscle function, though absorption varies with chemical form (e.g., oxide vs. citrate) .
Bioavailability :
Clinical Applications :
- Phosphate Binding : Calcium–magnesium compounds are used in chronic kidney disease (CKD) to lower serum phosphate and FGF23, though their cardiovascular benefits remain unproven .
- Bone Health : While 1:1 formulations are preferred for synergistic effects, 2:1 ratios are still marketed, reflecting unresolved debates in nutritional science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


